molecular formula C10H17ClO B14419271 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 83697-03-4

4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B14419271
CAS No.: 83697-03-4
M. Wt: 188.69 g/mol
InChI Key: DUHPAWBYUJBSES-UHFFFAOYSA-N
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Description

4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound with the molecular formula C10H17ClO. It is a derivative of borneol, a naturally occurring terpene. This compound is known for its unique structure, which includes a chlorine atom and a hydroxyl group attached to a bicyclo[2.2.1]heptane framework. The presence of the chlorine atom makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol typically involves the chlorination of borneol or its derivatives. One common method is the reaction of borneol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: The major product is 4-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

    Reduction: The major product is 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The chlorine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Borneol: A naturally occurring terpene with a similar bicyclic structure but without the chlorine atom.

    Isoborneol: An isomer of borneol with a different arrangement of atoms.

    Camphor: Another bicyclic terpene with a ketone functional group instead of a hydroxyl group.

Uniqueness

4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in organic synthesis and pharmaceutical research.

Properties

CAS No.

83697-03-4

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

4-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H17ClO/c1-8(2)9(3)4-5-10(8,11)6-7(9)12/h7,12H,4-6H2,1-3H3

InChI Key

DUHPAWBYUJBSES-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2O)Cl)C)C

Origin of Product

United States

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